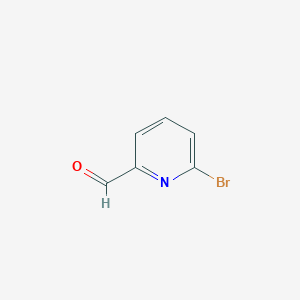

6-Bromopyridine-2-carbaldehyde

概要

説明

6-Bromopyridine-2-carbaldehyde is an organic compound with the molecular formula C6H4BrNO. It is a derivative of pyridine, where a bromine atom is substituted at the 6th position and an aldehyde group is attached to the 2nd position. This compound is used as a building block in supramolecular chemistry and as a ligand for transition metal catalysts and luminescent complexes .

準備方法

Synthetic Routes and Reaction Conditions

6-Bromopyridine-2-carbaldehyde can be synthesized through various methods. One common synthetic route involves the bromination of 2-pyridinecarboxaldehyde. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 6th position .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

化学反応の分析

Types of Reactions

6-Bromopyridine-2-carbaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.

Major Products

Substitution: Products with various functional groups replacing the bromine atom.

Oxidation: 6-Bromopyridine-2-carboxylic acid.

Reduction: 6-Bromopyridine-2-methanol.

Coupling: Biaryl compounds.

科学的研究の応用

Synthetic Applications

1.1 Building Block for Ligands

6-Bromopyridine-2-carbaldehyde serves as a critical building block for synthesizing Tris[(pyridyl)methyl]amine ligands. These ligands are significant in coordination chemistry due to their ability to form stable complexes with transition metals, which are essential in catalysis and material science .

1.2 Aldol Coupling Reactions

The compound is utilized in rhodium-catalyzed reductive aldol coupling reactions with divinyl ketones, leading to the formation of syn β-hydroxyenones. This reaction is noteworthy for synthesizing complex organic molecules with high stereoselectivity .

Coordination Chemistry

2.1 Metal Complexes

this compound can coordinate with various metal ions, forming complexes that exhibit unique electronic and photophysical properties. These complexes are studied for their potential applications in molecular electronics and photonic devices .

2.2 Supramolecular Chemistry

The compound's ability to undergo dynamic changes and coordination with metals makes it a candidate for developing supramolecular systems. These systems can exhibit properties such as photoisomerization and constitutional changes, which are valuable in designing molecular machines .

Case Studies

3.1 Synthesis of Hydrazones

A notable case study involves the synthesis of this compound phenylhydrazone, achieved through the condensation reaction of the aldehyde with phenylhydrazine. This hydrazone exhibits interesting structural properties and potential applications in drug development due to its biological activity against various targets .

3.2 Dynamic Properties

Research has shown that hydrazones derived from this compound can undergo reversible configurational changes when subjected to external stimuli like UV light and heat. This property is crucial for applications in smart materials and responsive systems .

作用機序

The mechanism of action of 6-Bromopyridine-2-carbaldehyde depends on its application. In catalytic processes, it acts as a ligand, coordinating with metal centers to form active catalytic complexes. These complexes facilitate various chemical transformations by stabilizing transition states and intermediates . In biological systems, it may interact with specific molecular targets, influencing biochemical pathways and cellular processes .

類似化合物との比較

Similar Compounds

- 2-Bromopyridine-6-carboxaldehyde

- 6-Bromo-2-formylpyridine

- 6-Bromopicolinaldehyde

Uniqueness

6-Bromopyridine-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both a bromine atom and an aldehyde group allows for versatile chemical modifications and applications in various fields .

生物活性

6-Bromopyridine-2-carbaldehyde is a pyridine derivative that has garnered attention for its potential biological activities. This compound, characterized by the presence of a bromine atom and an aldehyde functional group, has been studied for various applications in medicinal chemistry, particularly in the development of antiproliferative agents against cancer cells. This article summarizes the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

This compound has the following chemical structure:

- Molecular Formula : C6H4BrNO

- Molecular Weight : 188.01 g/mol

- CAS Number : 34160-40-2

The compound is typically synthesized through various methods that involve the bromination of pyridine derivatives followed by formylation.

Antiproliferative Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against several cancer cell lines. The compound's mechanism of action involves interference with cell cycle progression and induction of apoptosis.

Key Findings

-

Cell Line Studies : In vitro assays revealed that this compound effectively inhibited the proliferation of various cancer cell lines, including:

- HepG2 (liver cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

- Mechanism of Action : The compound appears to induce G2/M phase arrest in the cell cycle, leading to increased apoptosis rates. Flow cytometry analyses showed a marked increase in sub-G1 populations, suggesting cellular death following treatment with this compound .

- Selectivity : Comparative studies with normal peripheral blood mononuclear cells (PBMCs) indicated that while the compound affects cancer cells significantly, it exhibits lower toxicity towards PBMCs at similar concentrations, suggesting a degree of selectivity for malignant cells .

Case Studies

Several research articles have documented the biological activity of this compound and its derivatives:

- Antiviral Activity : A derivative of this compound was tested against respiratory viruses such as HCoV-229E and Influenza strains. The compound exhibited moderate antiviral effects with EC50 values ranging from 39.5 to 31.3 µM, indicating potential for further development in antiviral therapies .

- Synthesis and Structure-Activity Relationship (SAR) : Research has focused on modifying the structure of this compound to enhance its biological activity. Substitutions at various positions on the pyridine ring have been shown to affect both antiproliferative and antiviral activities, leading to the identification of more potent analogs .

Data Table: Biological Activity Overview

| Activity Type | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antiproliferative | HepG2 | 5 | G2/M phase arrest |

| Antiproliferative | MCF-7 | 10 | Apoptosis induction |

| Antiproliferative | A549 | 15 | Cell cycle disruption |

| Antiviral | HCoV-229E | 39.5 | Viral replication inhibition |

| Antiviral | Influenza A | 31.3 | Viral replication inhibition |

特性

IUPAC Name |

6-bromopyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO/c7-6-3-1-2-5(4-9)8-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWFHFNGMCPMOCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373691 | |

| Record name | 6-bromopyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34160-40-2 | |

| Record name | 6-Bromo-2-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34160-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-bromopyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural significance of 6-Bromopyridine-2-carbaldehyde in material science?

A1: this compound serves as a valuable building block in supramolecular chemistry []. Its structure allows for the creation of larger, organized assemblies due to its ability to participate in intermolecular interactions such as hydrogen bonding and halogen bonding.

Q2: How do the intermolecular interactions in crystalline this compound compare to its isolated form?

A2: Research suggests that the intermolecular interactions in the crystalline form of this compound, primarily weak interactions like H…N, H…O, H…H, H…Br, and Br…Br, do not significantly alter the intramolecular vibrational potential compared to its isolated state []. This is supported by the minimal differences observed between the infrared spectra of the crystal and those obtained from cryogenic matrix isolation studies.

Q3: What is the significance of the trans conformer of this compound?

A3: Both in the crystalline state and isolated in cryogenic matrices, this compound primarily exists as the trans conformer. This conformer is stabilized by intramolecular C–H…O=C and C(=O)H…N interactions []. Upon UV irradiation, the trans conformer can convert to the higher-energy cis form [].

Q4: How is this compound utilized in coordination chemistry?

A4: this compound acts as a versatile ligand for transition metal complexes [, , ]. For example, it reacts with rhodamine 6G hydrazone to form ligands that readily coordinate with Cobalt(II), resulting in complexes with distorted octahedral structures [].

Q5: Can this compound be used to synthesize other organic compounds?

A5: Yes, this compound serves as a precursor in organic synthesis. It is used in condensation reactions to produce iminopyridine ligands, which find applications in catalysis, particularly in ethylene polymerization and oligomerization reactions []. It can also undergo heterocyclization reactions to form 1,2,4-triazines and their corresponding 4-oxides [].

Q6: What is the role of computational chemistry in understanding this compound?

A6: Computational studies, such as DFT calculations, provide valuable insights into the electronic structure, vibrational frequencies, and excited state properties of this compound []. These calculations help interpret experimental data and predict the compound's reactivity and behavior in different chemical environments.

Q7: What analytical techniques are commonly employed to study this compound?

A7: Characterizing this compound utilizes various analytical techniques. Key methods include X-ray crystallography for structural determination [, , ], infrared and Raman spectroscopy for vibrational analysis [], and UV-Vis spectroscopy to study electronic transitions and photochemical reactions [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。